![molecular formula C8H7ClO5S B032335 2-(4-(Chlorosulfonyl)phenoxy)acetic acid CAS No. 17641-39-3](/img/structure/B32335.png)
2-(4-(Chlorosulfonyl)phenoxy)acetic acid
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Description
“2-(4-(Chlorosulfonyl)phenoxy)acetic acid” is a chemical compound with the CAS Number: 17641-39-3 . It has a molecular weight of 250.66 . The IUPAC name for this compound is [4- (chlorosulfonyl)phenoxy]acetic acid .
Molecular Structure Analysis
The InChI code for “2-(4-(Chlorosulfonyl)phenoxy)acetic acid” is 1S/C8H7ClO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(4-(Chlorosulfonyl)phenoxy)acetic acid” has a melting point of 142-147 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
Phenoxy derivatives, such as 2-(4-(Chlorosulfonyl)phenoxy)acetic acid, have been studied for their potential therapeutic applications . Medicinal chemistry uses these compounds to design and develop new pharmaceuticals . For example, phenoxy acetamide and its derivatives have shown promising pharmacological activities .
Antioxidant Screening
Compounds related to 2-(4-(Chlorosulfonyl)phenoxy)acetic acid have been used in antioxidant screening . For instance, certain derivatives showed great activity compared with the reference drug .
Industrial Organic Chemistry
This compound is also relevant in industrial organic chemistry, where it’s involved in the synthesis of biologically active drugs .
Chemical Synthesis
2-(4-(Chlorosulfonyl)phenoxy)acetic acid can be used in chemical synthesis . Its properties, such as its molecular weight and melting point, make it suitable for various chemical reactions .
Environmental Remediation
Although not directly related to 2-(4-(Chlorosulfonyl)phenoxy)acetic acid, phenoxy herbicides, which are chemically similar, have been studied for environmental remediation . Layered LDH nanostructures with high thermal and chemical stability provide the possibility of preparing magnetic absorbent composites .
properties
IUPAC Name |
2-(4-chlorosulfonylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSCKUCAQQETF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563357 |
Source
|
Record name | [4-(Chlorosulfonyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Chlorosulfonyl)phenoxy)acetic acid | |
CAS RN |
17641-39-3 |
Source
|
Record name | [4-(Chlorosulfonyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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